6-methyl-4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
6-methyl-4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyranoquinoline core fused with a pyrazole ring and a nitrophenyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 6-methyl-4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between a substituted quinoline derivative and a pyrazole derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole and quinoline rings can interact with various enzymes and receptors. These interactions can lead to changes in the activity of these biological targets, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other pyranoquinoline derivatives and pyrazole-containing compounds. What sets 6-methyl-4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. Other similar compounds might include:
- 6-methyl-4-[3-(2-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- 6-methyl-4-[3-(4-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Properties
Molecular Formula |
C22H16N4O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-methyl-4-[5-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C22H16N4O5/c1-25-17-8-3-2-7-14(17)21-19(22(25)28)15(10-18(27)31-21)16-11-23-24-20(16)12-5-4-6-13(9-12)26(29)30/h2-9,11,15H,10H2,1H3,(H,23,24) |
InChI Key |
XLUIBBDMTUPYHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=C(NN=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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